The Dual Inhibitor GW583340 (Lapatinib): A Technical Guide to its Mechanism of Action on EGFR and ErbB2
The Dual Inhibitor GW583340 (Lapatinib): A Technical Guide to its Mechanism of Action on EGFR and ErbB2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW583340, more commonly known as Lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2/neu).[1][2][3] By reversibly binding to the intracellular ATP-binding site of these receptors, Lapatinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] This targeted inhibition disrupts key cellular processes involved in tumor growth and survival, particularly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of GW583340, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Mechanism of Action: Dual Inhibition of EGFR and ErbB2
The ErbB family of receptor tyrosine kinases, which includes EGFR and ErbB2, plays a crucial role in regulating cell proliferation, differentiation, and survival.[7] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Lapatinib is a 4-anilinoquinazoline derivative that acts as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and ErbB2.[1][4] This dual inhibitory action is significant because it can block both homodimer and heterodimer signaling, which is a common mechanism of resistance to single-target therapies.[6]
Upon ligand binding, EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of its intracellular tyrosine kinase domain. ErbB2, on the other hand, does not have a known ligand and is the preferred heterodimerization partner for other ErbB family members, resulting in potent signaling. Lapatinib binds to the ATP-binding pocket of these receptors, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream substrates. This inhibition of phosphorylation effectively blocks the initiation of the downstream signaling cascades that drive tumor cell proliferation and survival.[2][4]
The following diagram illustrates the mechanism of GW583340 (Lapatinib) in blocking EGFR and ErbB2 signaling.
Quantitative Data: Inhibitory Potency of GW583340
The potency of GW583340 against EGFR and ErbB2 has been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from both biochemical (cell-free) and cellular assays.
Table 1: Biochemical Inhibitory Potency of GW583340 (Lapatinib)
| Target | Parameter | Value (nM) | Reference |
| EGFR (ErbB1) | Kiapp | 3 | [5] |
| ErbB2 (HER2) | Kiapp | 13 | [5] |
| EGFR (ErbB1) | IC50 | 10.8 | [3] |
| ErbB2 (HER2) | IC50 | 9.2 | [3] |
| ErbB4 (HER4) | IC50 | 367 | [3] |
Table 2: Cellular Inhibitory Potency of GW583340 (Lapatinib)
| Cell Line | Target Overexpression | Parameter | Value (nM) | Reference |
| HN5 | EGFR | IC50 (EGFR autophosphorylation) | 170 | [3] |
| BT474 | ErbB2 | IC50 (ErbB2 autophosphorylation) | 60 | [3] |
| BT474 | ErbB2 | IC50 (Cell Growth) | 46 | [8] |
| SK-BR-3 | ErbB2 | IC50 (Cell Growth) | 79 | [8] |
| MDAMB231 | Low EGFR/ErbB2 | IC50 (Cell Growth) | 7460 | [9] |
Impact on Downstream Signaling Pathways
The inhibition of EGFR and ErbB2 by GW583340 leads to the downregulation of two primary signaling cascades critical for cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[10][11]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Activation of EGFR/ErbB2 leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis through mTOR.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key driver of cell proliferation, differentiation, and migration. Upon receptor activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues, recruiting SOS and activating RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
The following diagram illustrates the inhibition of these downstream pathways by GW583340.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GW583340.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 value of GW583340 against purified EGFR or ErbB2 kinase.
Materials:
-
Purified recombinant human EGFR or ErbB2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
GW583340 dihydrochloride
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of GW583340 in DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of diluted GW583340 or vehicle (DMSO) to the wells of the plate.
-
Add 2.5 µL of EGFR or ErbB2 enzyme solution (e.g., 2 ng/µL in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 20 µM ATP in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each GW583340 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins in cancer cells treated with GW583340.
Materials:
-
Cancer cell line of interest (e.g., BT474 for ErbB2, A431 for EGFR)
-
Cell culture medium and supplements
-
GW583340 dihydrochloride
-
EGF (for stimulating EGFR phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Y1173), anti-EGFR, anti-pErbB2 (Y1221/1222), anti-ErbB2, anti-pAKT (S473), anti-AKT, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of GW583340 for a specified time (e.g., 2-24 hours). For EGFR phosphorylation analysis, serum-starve cells before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of the inhibitor.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13] Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.[14]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of GW583340 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
GW583340 dihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GW583340 for the desired duration (e.g., 72 hours).
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
-
Data Acquisition: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with GW583340 to assess for G1 arrest.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
GW583340 dihydrochloride
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with GW583340 or vehicle for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
The following diagram provides a general workflow for these experimental protocols.
Conclusion
GW583340 (Lapatinib) is a well-characterized dual inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of critical downstream signaling pathways, namely the PI3K/AKT and MAPK/ERK pathways. This ultimately results in the inhibition of tumor cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. The provided diagrams serve to visually summarize the complex signaling networks and experimental procedures involved in the study of GW583340.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
